N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride
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Overview
Description
N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride is a compound that features a piperidine ring substituted with a cyclopropyl group and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine-4-carboxamide with cyclopropyl(pyridin-4-yl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the pyridin-4-ylmethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H22ClN3O |
---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[cyclopropyl(pyridin-4-yl)methyl]piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15(13-5-9-17-10-6-13)18-14(11-1-2-11)12-3-7-16-8-4-12;/h3-4,7-8,11,13-14,17H,1-2,5-6,9-10H2,(H,18,19);1H |
InChI Key |
LCHQDMZOXSUYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=NC=C2)NC(=O)C3CCNCC3.Cl |
Origin of Product |
United States |
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